1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone
Overview
Description
1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone, also known as 1-Chloro-4-((3-methoxybenzyl)oxy)benzene or CMB, is an organic compound with a molecular formula of C11H12ClO2. It is a white crystalline solid that is soluble in water and polar organic solvents. CMB is a synthetic compound that has been used in various scientific research applications.
Scientific Research Applications
X-ray and DFT-Calculated Structures
Studies on isomeric structures similar to "1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone" have been conducted to determine their molecular configurations using X-ray diffraction and optimized using density functional theory (DFT). These compounds show energetic behaviors in solvent media and molecular electrostatic potentials that could inform their reactivity and interactions in various applications (Șahin et al., 2011).
Oxidative Removal of Carboxy Protecting Groups
Research into oxidative removal techniques for protecting groups on esters, similar to the functional groups in "this compound," highlights methods for generating corresponding carboxylic acids, essential for synthetic chemistry applications (C. Kim & P. F. Misco, 1985).
Synthesis and Biological Applications
The synthesis and characterization of compounds bearing structural similarities to "this compound" have been explored for their potential in creating antimicrobial agents. Such studies provide a foundation for developing new drugs and understanding the antimicrobial activity of novel chemical entities (Lan‐Qin Chai et al., 2017).
Oxidative Deprotection and Synthetic Chemistry
Research on the oxidative deprotection of benzyl-type ethers has developed protocols that could apply to the methoxybenzyl ether component of "this compound," offering insights into selective alcohol deprotection and synthetic pathway optimizations (Zhenlu Shen et al., 2013).
properties
IUPAC Name |
1-[3-chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11(18)13-6-7-16(15(17)9-13)20-10-12-4-3-5-14(8-12)19-2/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFIQUARIGKWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207318 | |
Record name | 1-[3-Chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885949-84-8 | |
Record name | 1-[3-Chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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